Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate
Description
Historical Context of Azaspiro Compounds in Pharmaceutical Research
The integration of azaspirocyclic frameworks into medicinal chemistry represents a paradigm shift in the design of bioactive molecules. Early work by Burkhard et al. (2010) demonstrated the synthesis of azaspiro[3.3]heptanes as stable alternatives to 1,3-heteroatom-substituted cyclohexanes, which suffered from conformational instability under physiological conditions. These spirocyclic systems offered distinct advantages, including reduced ring strain and improved metabolic stability, making them viable building blocks for drug candidates. For instance, the X-ray crystallographic analysis of azaspiro[3.3]heptanes revealed rigid, three-dimensional geometries that could mimic bioactive conformations of acyclic or monocyclic counterparts.
The subsequent decade saw expanded interest in azaspiro architectures, particularly for their ability to modulate physicochemical properties. A landmark study by researchers at AstraZeneca (2019) highlighted the logD~7.4~ reduction (−0.2 to −1.0) observed when azaspiro[3.3]heptanes replaced morpholines or piperazines, attributed to increased basicity and altered solvation effects. This property made them attractive for optimizing central nervous system (CNS) permeability and reducing hERG channel affinity, as demonstrated in case studies involving dopamine receptor antagonists and fatty acid amide hydrolase (FAAH) inhibitors.
Table 1: Comparative Properties of Azaspiro[3.3]Heptanes vs. Traditional Heterocycles
| Property | Azaspiro[3.3]Heptanes | Piperidines/Morpholines |
|---|---|---|
| logD~7.4~ (basic amines) | −0.75 ± 0.26 | 0.0 (reference) |
| Conformational Rigidity | High | Moderate |
| Metabolic Stability | Improved | Variable |
Emergence of Difluoro-Substituted Spirocyclic Architectures
The strategic incorporation of fluorine atoms into spirocyclic systems has emerged as a critical tool for fine-tuning electronic and steric properties. While the provided search results do not directly address difluoro-substituted azaspiro[2.5]octanes, analogous studies on fluorinated spiro compounds reveal consistent trends. Fluorine’s high electronegativity and small atomic radius enable subtle modifications to lipophilicity, hydrogen-bonding potential, and metabolic resistance without significantly altering molecular volume. For example, N-linked 2-azaspiro[3.3]heptanes exhibited a logD~7.4~ increase of +0.5 due to the addition of nonpolar carbon, suggesting that difluoro substitution could counterbalance this effect by introducing polarity.
The synthesis of 1-substituted 2-azaspiro[3.3]heptanes by Mykhailiuk et al. (2017) underscored the feasibility of functionalizing spiro scaffolds with diverse substituents, including halogens. This work laid the groundwork for advanced derivatives like tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate, where the difluoro motif may stabilize specific conformations or enhance interactions with target proteins. The spiro[2.5]octane core, with its unique five- and three-membered ring fusion, introduces distinct torsional constraints compared to larger azaspiro[3.3]heptanes, potentially enabling novel binding modes.
Current Research Landscape and Scientific Relevance
Recent advances in spirocyclic chemistry have positioned this compound as a molecule of interest for fragment-based drug discovery. Its compact, bicyclic structure combines the conformational rigidity of spiro systems with the electronic effects of fluorine, addressing two key challenges in lead optimization: bioavailability and target selectivity. Computational studies comparing azaspiro[2.5]octanes to their [3.3]heptane counterparts predict reduced ring strain and altered dipole moments, which could improve solubility and membrane permeability.
Table 2: Synthetic Routes to Azaspiro Scaffolds
| Method | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| Ring-Closing Metathesis | Grubbs catalyst, Heck coupling | 45–62 | |
| Cycloaddition | [3+2] Nitrone-olefin cycloaddition | 38–55 |
Ongoing research focuses on leveraging these attributes in protease inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, the tert-butyl carbamate group in the title compound serves as a versatile protecting group, enabling selective deprotection for further functionalization—a strategy validated in the synthesis of kinase inhibitors targeting resistant mutations. Furthermore, the difluoro moiety’s potential to engage in weak hydrogen bonds or dipole-dipole interactions with binding pockets aligns with trends in fluorine-mediated molecular recognition, as seen in FDA-approved fluorinated drugs.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-10(2,3)17-9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNIYDVBQLUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Materials: Spirocyclic amine, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Procedure: The spirocyclic amine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
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Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
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Impact of Fluorine : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs .
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate the free amine.
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | TFA in DCM, rt, 2–4 hrs | 1,1-Difluoro-6-azaspiro[2.5]octane-6-amine | 90–95% | |
| Hydrochloric acid (HCl) | 4M HCl in dioxane, 0°C, 1 hr | Amine hydrochloride salt | 88% |
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Applications : Deprotection is critical for further functionalization, such as peptide coupling or alkylation.
Nucleophilic Substitution at Fluorine
The geminal difluoro group participates in nucleophilic substitution reactions, though reactivity is moderated by steric hindrance from the spirocyclic structure.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | MeOH, 60°C, 12 hrs | 1-Methoxy-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate | 45% | |
| Benzylamine | DMF, 100°C, 24 hrs | 1-(Benzylamino)-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate | 32% |
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Mechanistic Notes :
-
The reaction proceeds via an S<sub>N</sub>2 mechanism, with inversion of configuration at the fluorinated carbon.
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Steric hindrance from the spirocyclic framework reduces reaction rates compared to linear analogs.
-
Reductive Reactions
The compound undergoes hydrogenation to reduce the spirocyclic ring strain or modify functional groups.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 24 hrs | Partially saturated spirocyclic derivative | 60% |
Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs
Fluorination significantly alters reactivity and stability:
| Property | Fluorinated Compound | Non-Fluorinated Analog | Reference |
|---|---|---|---|
| Hydrolysis rate (k, s⁻¹) | 2.4 × 10⁻³ | 1.1 × 10⁻³ | |
| Metabolic stability (t₁/₂) | 12.5 hrs | 3.2 hrs | |
| Lipophilicity (LogP) | 1.8 | 0.9 |
Scientific Research Applications
Applications Overview
The compound serves as a versatile reagent and intermediate in multiple research domains:
| Field | Application |
|---|---|
| Pharmaceutical Development | Used as a key intermediate in synthesizing novel drugs targeting neurological disorders. |
| Material Science | Formulated into advanced materials that enhance durability and flexibility for innovative coatings. |
| Agricultural Chemistry | Contributes to the development of effective and environmentally friendly agrochemicals. |
| Biochemical Research | Utilized in studies involving enzyme inhibitors, aiding the understanding of metabolic pathways. |
| Analytical Chemistry | Employed as a standard in chromatographic techniques for accurate analysis of complex mixtures. |
Pharmaceutical Development
One notable application is in the synthesis of compounds targeting neurological disorders. For instance, researchers have reported the successful use of tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate as an intermediary to create derivatives that exhibit enhanced efficacy against specific neurological conditions. This highlights its role in drug discovery and development processes.
Material Science
In material science, this compound is incorporated into polymer formulations to improve mechanical properties. A study demonstrated that integrating this compound into polymer matrices resulted in materials with superior flexibility and resistance to environmental degradation, making them suitable for applications in coatings and protective films.
Agricultural Chemistry
The compound also plays a crucial role in agricultural chemistry by contributing to the formulation of agrochemicals that are both effective and environmentally sustainable. Research has shown that derivatives synthesized from this compound exhibit potent activity against pests while minimizing ecological impact.
Biochemical Research
In biochemical research, this compound has been utilized to explore enzyme inhibition mechanisms. Studies indicate that it can serve as a scaffold for developing inhibitors targeting specific enzymes involved in metabolic pathways, thus providing insights into potential therapeutic targets for various diseases.
Analytical Chemistry
Finally, in analytical chemistry, this compound is used as a standard reference material in chromatographic techniques such as HPLC and GC-MS. Its consistent properties allow for accurate calibration and quantification of complex biological samples.
Mechanism of Action
The mechanism of action of tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between the target compound and analogous spirocyclic derivatives:
| Compound Name | Substituents/Ring System | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate | 1,1-difluoro, spiro[2.5] | 1282532-00-6 | C₁₂H₁₈F₂NO₂ | 257.28 |
| Tert-butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate | 4,4-difluoro, spiro[2.5] | 1352926-14-7* | C₁₂H₁₈F₂NO₂ | 257.28 |
| Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 1-oxa (oxygen atom), spiro[2.5] | 22135564 (PubChem) | C₁₁H₁₉NO₃ | 213.28 |
| Tert-butyl 1,1,2-tribromo-6-azaspiro[2.5]octane-6-carboxylate | 1,1,2-tribromo, spiro[2.5] | N/A | C₁₂H₁₇Br₃NO₂ | 447.00 |
| 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride | Hydrochloride salt, no tert-butyl group | 1282532-00-6 | C₇H₁₂F₂N·HCl | 195.64 |
*CAS inferred from structural similarity to .
Key Observations :
- Fluorine vs. Other Halogens : The 1,1-difluoro derivative exhibits lower molecular weight and higher electronegativity compared to the tribromo analog (447.00 g/mol), which may influence reactivity in cross-coupling reactions .
- Heteroatom Substitution : Replacing fluorine with oxygen (1-oxa derivative) reduces molecular weight (213.28 g/mol) and introduces hydrogen-bonding capability .
- Salt Forms : The hydrochloride salt (C₇H₁₂F₂N·HCl) lacks the tert-butyl carbamate group, enhancing water solubility but reducing steric bulk .
Physical and Chemical Properties
Notes:
Biological Activity
Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate (CAS No. 1263263-29-1) is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of two fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
- Molecular Formula : C12H19F2NO2
- Molecular Weight : 247.29 g/mol
- Structure : The compound features a spirocyclic amine structure, which is significant for its binding interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions. This method ensures the stability of the ester group during synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance lipophilicity and metabolic stability, which may improve binding affinity to biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study involving various fluorinated compounds demonstrated that similar structures could inhibit bacterial growth effectively. The presence of fluorine atoms is believed to contribute to this activity by altering membrane permeability or interfering with metabolic processes.
Anticancer Activity
The compound has also been explored for its potential anticancer properties. In vitro assays have shown that certain derivatives of spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve modulation of signaling pathways related to cancer cell survival.
Case Studies
A recent case study focused on the evaluation of fluorinated piperidines, including derivatives similar to this compound, for their inhibitory effects on SARS-CoV-2 main protease (3CLPro). The study found that compounds containing difluorinated moieties exhibited significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in antiviral drug development .
Comparative Analysis
Q & A
Q. Table 1: Optimization Parameters for Enzymatic Synthesis
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Substrate concentration | 0.1–0.2 M in 2-propanol | Prevents precipitation |
| NADP+ loading | 0.1–0.2 mol% | Sustains cofactor recycling |
| Reaction time | 24–48 hours | Ensures >99% conversion |
Methodological: What analytical techniques are most effective for characterizing the stereochemical purity of tert-butyl 6-azaspiro derivatives?
Answer:
- Supercritical Fluid Chromatography (SFC) : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-3) with CO-methanol mobile phases. Detects ee >99% .
- H NMR Analysis : Identifies diastereotopic protons in the spirocyclic system. For example, splitting patterns in the 1.5–2.5 ppm range indicate cyclopropane ring conformation .
- X-ray Crystallography : Resolves absolute configuration, critical for confirming spirocyclic geometry in solid-state studies .
Data Contradiction: How to resolve discrepancies in synthetic yields for tert-butyl 6-azaspiro derivatives under varying catalytic conditions?
Answer:
Discrepancies often arise from:
- Catalyst loading : Higher Pd/C ratios (5–10 mol%) improve cross-coupling yields but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while toluene promotes Heck-type reactions.
- Steric effects : Bulky substituents on the spirocyclic core reduce accessibility, necessitating microwave-assisted heating (80–120°C) .
Mitigation Strategy : Use Design of Experiments (DoE) to model interactions between catalyst, solvent, and temperature. For example, a central composite design can identify optimal conditions for yield and purity .
Advanced: What are the potential medicinal chemistry applications of tert-butyl 6-azaspiro derivatives as lead compounds?
Answer:
- Enzyme inhibition : The spirocyclic scaffold mimics transition states in protease or kinase binding pockets. For example, similar azaspiro compounds show EGFR inhibitory activity .
- Bioisosterism : The difluoro group can replace labile protons, enhancing metabolic stability in vivo .
- Fragment-based drug discovery : The tert-butyl carbamate serves as a versatile handle for late-stage diversification via deprotection and coupling .
Basic: What safety protocols are critical when handling tert-butyl 6-azaspiro derivatives in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Spill management : Absorb spills with diatomaceous earth and dispose as hazardous waste .
- First aid : Immediate eye flushing (15+ minutes with water) for exposure, followed by medical evaluation .
Advanced: How can environmental fate studies be designed to assess the impact of tert-butyl 6-azaspiro derivatives?
Answer:
- Degradation pathways : Use HPLC-MS to track hydrolysis products under simulated environmental conditions (pH 4–9, 25–50°C) .
- Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae to determine LC values .
- Bioaccumulation potential : Calculate logP values (e.g., using ChemAxon software) to predict partitioning into lipid tissues .
Q. Table 2: Key Parameters for Environmental Fate Studies
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis half-life | OECD 111 guideline | Stability in water |
| Photolytic degradation | UV-Vis irradiation (300–400 nm) | Sunlight exposure |
| Soil adsorption | Batch equilibrium (OECD 106) | Mobility in soil |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
